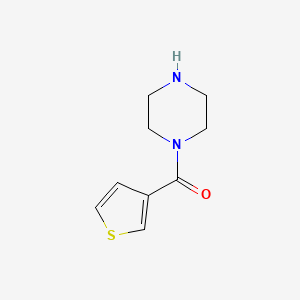
Piperazin-1-yl(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazin-1-yl(methanone) derivatives involves various chemical reactions, with some studies employing reductive amination methods in the presence of sodium triacetoxyborohydride to yield the desired piperazine derivatives . The structural characterization of these compounds is crucial for understanding their biological activity and is often confirmed by elemental analysis and spectral studies .
Molecular Structure Analysis
The molecular structure of these derivatives plays a significant role in their biological activity. For instance, the crystal and molecular structure of a side product in the synthesis of an anti-tuberculosis drug candidate was reported, highlighting the importance of structural characterization in drug development . Molecular docking studies have also been used to suggest that certain piperazin-1-yl(methanone) derivatives bind efficiently to β-tubulin at the colchicine binding site, which is relevant for their role as tubulin polymerization inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of piperazin-1-yl(methanone) derivatives are critical for achieving the desired pharmacological properties. For example, the synthesis of new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives was aimed at finding new antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporter . The chemical reactions employed in these syntheses are tailored to produce compounds with high affinity for the target receptors and transporters.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazin-1-yl(methanone) derivatives, such as solubility, stability, and reactivity, are essential for their biological activity and therapeutic potential. The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, for instance, has been identified as a new anti-mycobacterial chemotype, with certain derivatives showing low cytotoxicity and promising therapeutic indices . The quantitative structure-activity relationship (QSAR) studies provide insights into the relationship between the chemical properties of these compounds and their biological activities .
Applications De Recherche Scientifique
Summary of the Application
A structurally modified derivative of Piperazin-1-yl(thiophen-3-yl)methanone, specifically 3-(Piperazin-1-yl)-1,2-benzothiazole, has been synthesized and evaluated for its antibacterial activity .
Methods of Application or Experimental Procedures
The compound was synthesized through a multi-step procedure and its structure was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The synthesized compounds were evaluated for their “drugability” according to Lipinski’s rule of five (RO5) . The antibacterial activity was screened by the agar diffusion method .
Results or Outcomes
One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL . The compound with RO5 violations exhibited almost no antibacterial activity .
5-HT1A Serotonin Receptors Binding
Summary of the Application
A derivative of Piperazin-1-yl(thiophen-3-yl)methanone, specifically 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, has been synthesized and evaluated for its affinity towards 5-HT1A serotonin receptors .
Methods of Application or Experimental Procedures
The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .
Results or Outcomes
The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .
Antifungal Activity
Summary of the Application
A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
Methods of Application or Experimental Procedures
The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
Results or Outcomes
The antifungal activity of the newly synthesized compounds was evaluated .
Cytotoxic Activity
Summary of the Application
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Methods of Application or Experimental Procedures
The cytotoxicity of the compound was evaluated using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
Results or Outcomes
The cytotoxic activity of the newly synthesized compounds was evaluated .
Antiviral Activity
Summary of the Application
Indole derivatives, which are structurally similar to Piperazin-1-yl(thiophen-3-yl)methanone, have been found to possess antiviral activity .
Methods of Application or Experimental Procedures
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Results or Outcomes
Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
Anti-inflammatory Activity
Summary of the Application
Indole derivatives, which are structurally similar to Piperazin-1-yl(thiophen-3-yl)methanone, have been found to possess anti-inflammatory activity .
Methods of Application or Experimental Procedures
The anti-inflammatory activity of indole derivatives was evaluated .
Results or Outcomes
The results of the evaluation showed that indole derivatives possess anti-inflammatory activity .
Propriétés
IUPAC Name |
piperazin-1-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTAZYHBTVLKFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484844 |
Source


|
| Record name | 1-(thiophen-3-ylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-1-yl(thiophen-3-yl)methanone | |
CAS RN |
59939-74-1 |
Source


|
| Record name | 1-(thiophen-3-ylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

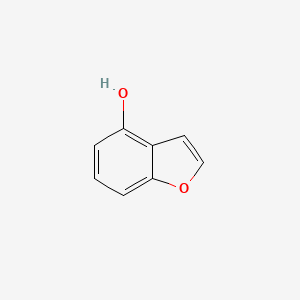
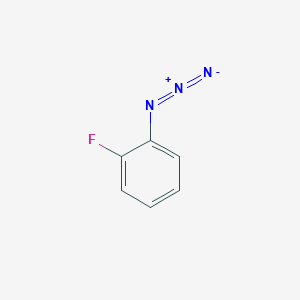
![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)

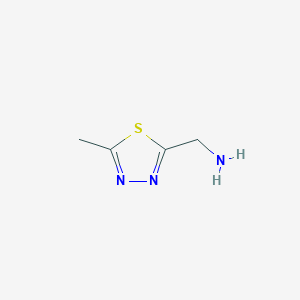
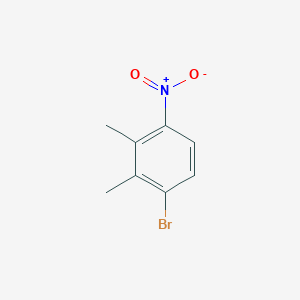
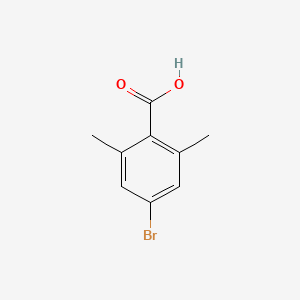
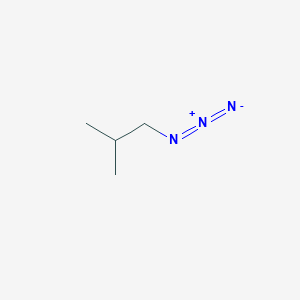
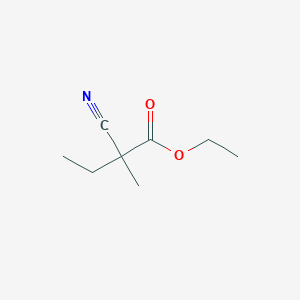
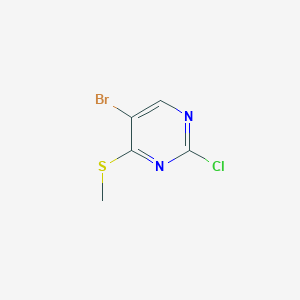
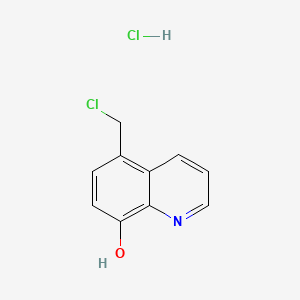
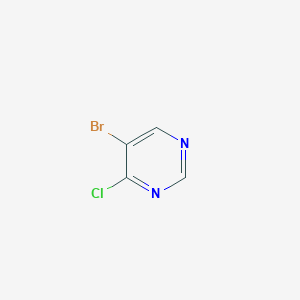
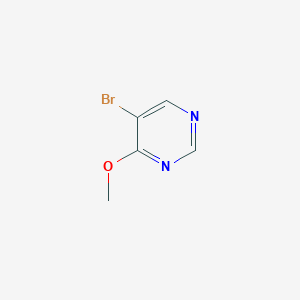
![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)